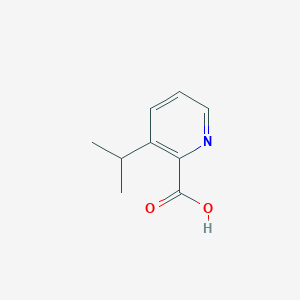

3-Isopropylpicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isopropylpicolinic acid is an organic compound with the molecular formula C₉H₁₁NO₂ It is a derivative of picolinic acid, where an isopropyl group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted picolinic acid derivatives.

Scientific Research Applications

3-Isopropylpicolinic acid has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

Biology: Investigated for its potential role in biological systems, particularly in metal ion chelation and transport.

Medicine: Explored for its potential therapeutic effects, including its role in modulating metal ion homeostasis in the body.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Isopropylpicolinic acid involves its ability to chelate metal ions. The nitrogen atom in the pyridine ring and the carboxyl group can coordinate with metal ions, forming stable complexes. This property is particularly useful in biological systems for the transport and regulation of metal ions.

Comparison with Similar Compounds

Picolinic Acid: The parent compound, which lacks the isopropyl group.

Nicotinic Acid: An isomer with the carboxyl group at the third position.

Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.

Uniqueness: 3-Isopropylpicolinic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and binding properties. This structural modification can enhance its ability to form complexes with certain metal ions, making it distinct from its isomers and other derivatives.

Biological Activity

3-Isopropylpicolinic acid (3-IPA) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores the biological activity of 3-IPA, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

This compound is a derivative of picolinic acid, characterized by the addition of an isopropyl group at the 3-position. Its molecular formula is C_10H_11NO_2, and it has been studied for its role as a modulator in several biochemical pathways.

1. Inhibition of BACE1:

Research indicates that 3-IPA can inhibit the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the production of beta-amyloid plaques associated with Alzheimer's disease. Inhibition of BACE1 can potentially reduce the accumulation of these plaques and mitigate neurodegenerative processes .

2. Antimicrobial Activity:

Preliminary studies suggest that 3-IPA exhibits antimicrobial properties, particularly against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models

A study investigated the effects of 3-IPA in transgenic mouse models predisposed to Alzheimer's disease. The administration of 3-IPA resulted in a significant reduction in beta-amyloid plaque formation and improved cognitive function as measured by behavioral tests. This suggests a neuroprotective role for 3-IPA through its action on BACE1 inhibition .

Case Study 2: Antimicrobial Efficacy

In vitro experiments assessed the antimicrobial efficacy of 3-IPA against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that 3-IPA inhibited growth at concentrations as low as 100 µg/mL, with electron microscopy revealing significant membrane disruption in treated cells .

Discussion

The biological activity of this compound showcases its potential as both a therapeutic agent for neurodegenerative diseases and an antimicrobial compound. The inhibition of BACE1 represents a promising avenue for Alzheimer's treatment, while its antimicrobial properties could be harnessed in developing new antibacterial therapies.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-propan-2-ylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) |

InChI Key |

IOKINIXDVQHKJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.